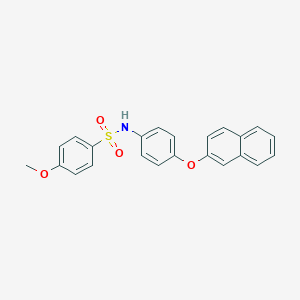
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide, also known as MNOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNOPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide exerts its therapeutic effects by modulating the activity of various molecular targets in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound also modulates the activity of the ion channels TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are responsible for the initiation and propagation of inflammatory responses. This compound also modulates the activity of various ion channels and receptors that are involved in pain sensation.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in the body, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to exhibit neuroprotective effects in vitro, and further research is needed to determine its efficacy in vivo.
Another potential avenue of research is to investigate the potential of this compound as a treatment for cancer. This compound has been found to exhibit anti-tumor effects in vitro, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects and has several potential applications in the treatment of various diseases. Further research is needed to determine its efficacy in vivo and to explore its potential as a treatment for neurodegenerative diseases and cancer.
Synthesis Methods
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-naphthalen-2-yloxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform.
Scientific Research Applications
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been found to exhibit analgesic effects by modulating the activity of pain-sensing neurons. This makes it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia.
properties
Molecular Formula |
C23H19NO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H19NO4S/c1-27-20-12-14-23(15-13-20)29(25,26)24-19-7-10-21(11-8-19)28-22-9-6-17-4-2-3-5-18(17)16-22/h2-16,24H,1H3 |
InChI Key |
WHFDJRUGGJMTAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306214.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate](/img/structure/B306216.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
